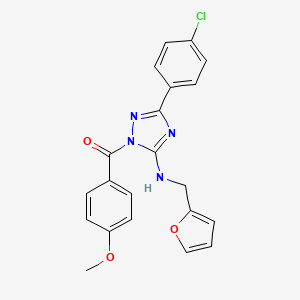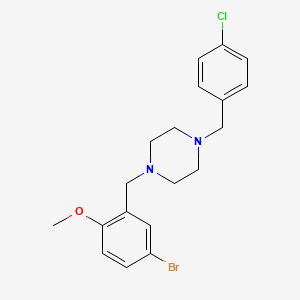![molecular formula C27H24N4O2 B6091942 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide, also known as BIM-23056, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzoxazole derivatives and has been found to have potential applications in the field of biochemistry and pharmacology.
Mechanism of Action
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to a decrease in its activity. The inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to reduce inflammation in animal models by inhibiting the activity of inflammatory signaling molecules. This compound has been found to have low toxicity and high selectivity for PKC, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide in lab experiments include its high selectivity for PKC and low toxicity. It has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for optimization of the dosing regimen.
Future Directions
The future directions for research on 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide include the optimization of its dosing regimen, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects. The development of more potent and selective PKC inhibitors based on the structure of this compound is also an area of future research.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of biochemistry and pharmacology, particularly in the treatment of cancer and inflammation. The compound inhibits the activity of PKC by binding to its regulatory domain, leading to a decrease in its activity. This compound has various biochemical and physiological effects and has low toxicity and high selectivity for PKC. Future research is needed to fully understand the potential applications of this compound and to develop more potent and selective PKC inhibitors based on its structure.
Synthesis Methods
The synthesis of 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-amino-5-bromobenzoxazole with 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one and benzylamine in the presence of a catalyst. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide has been found to have potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Properties
IUPAC Name |
2-benzyl-N-(3-imidazol-1-yl-1-phenylpropyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c32-27(30-23(21-9-5-2-6-10-21)13-15-31-16-14-28-19-31)22-11-12-25-24(18-22)29-26(33-25)17-20-7-3-1-4-8-20/h1-12,14,16,18-19,23H,13,15,17H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYVNWDSACRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)NC(CCN4C=CN=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6091872.png)

![6-{4-[1-(dimethylamino)ethyl]-1-piperidinyl}-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6091891.png)
![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![O-(4-{[(4-ethoxyphenyl)amino]carbonyl}phenyl) 4-methyl-1-piperidinecarbothioate](/img/structure/B6091914.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![ethyl (4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6091925.png)
![4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6091931.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6091932.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)
